N,N-Dimethyl-1,3,2-dithiarsolan-2-amine
Description
N,N-Dimethyl-1,3,2-dithiarsolan-2-amine is a heterocyclic organoarsenic compound featuring a five-membered ring containing two sulfur atoms and one arsenic atom. The structure is characterized by a dithiarsolane core (1,3,2-dithiarsolane) substituted with two methyl groups on the amine nitrogen. Arsenic-containing compounds are notable for their reactivity and toxicity, often requiring careful handling in research and industrial settings .
Properties
CAS No. |
17886-13-4 |
|---|---|
Molecular Formula |
C4H10AsNS2 |
Molecular Weight |
211.2 g/mol |
IUPAC Name |
N,N-dimethyl-1,3,2-dithiarsolan-2-amine |
InChI |
InChI=1S/C4H10AsNS2/c1-6(2)5-7-3-4-8-5/h3-4H2,1-2H3 |
InChI Key |
CHVZXDGBKDLNMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[As]1SCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1,3,2-dithiarsolan-2-amine typically involves the reaction of dimethylamine with arsenic and sulfur-containing precursors under controlled conditions. One common method includes the reaction of dimethylamine with arsenic trichloride and hydrogen sulfide, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1,3,2-dithiarsolan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other related products.
Reduction: Reduction reactions can convert the compound into simpler arsenic-containing species.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted arsenic compounds .
Scientific Research Applications
Chemistry: N,N-Dimethyl-1,3,2-dithiarsolan-2-amine is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its unique structure allows it to participate in a variety of chemical transformations .
Biology: In biological research, this compound is studied for its interactions with proteins and other biomolecules.
Medicine: The compound’s arsenic content makes it a candidate for research into arsenic-based therapeutics. It is being investigated for its potential use in treating certain types of cancer and other diseases .
Industry: In industrial applications, this compound is used in the production of specialized materials and chemicals. Its unique properties make it valuable in the development of new industrial processes and products .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,3,2-dithiarsolan-2-amine involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. This interaction is crucial for its potential therapeutic effects, particularly in the context of cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom Composition and Structural Features
The following table summarizes key heterocyclic compounds with structural similarities to N,N-Dimethyl-1,3,2-dithiarsolan-2-amine:
Key Observations:
- Arsenic vs. Oxygen/Sulfur/Nitrogen : The presence of arsenic in the target compound likely increases its toxicity and reactivity compared to oxygen- or sulfur-based analogs. Arsenic’s larger atomic radius and lower electronegativity may also alter ring stability .
- Ring Strain and Reactivity : Dioxolane (O,O) and oxathiolane (O,S) rings exhibit lower strain due to oxygen’s electronegativity, whereas dithiarsolane (S,As,S) may show enhanced reactivity in cross-coupling or ligand-exchange reactions.
Physical and Chemical Properties
Available data for analogs (target compound data inferred):
Notes:
- The dioxolan analog (C₅H₁₁NO₂) has a lower molecular weight due to the absence of heavy atoms like arsenic.
- Solubility trends align with heteroatom electronegativity: oxygen-rich rings are more polar, while sulfur/arsenic analogs may exhibit lipophilic tendencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
